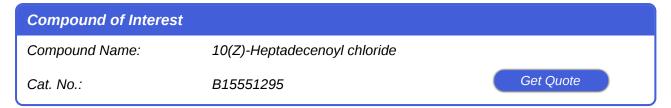


A Technical Guide to the Spectroscopic Properties of 10(Z)-Heptadecenoyl Chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 10(Z)-Heptadecenoyl chloride, a long-chain unsaturated acyl chloride. Due to the limited availability of direct experimental spectra for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on data from its parent carboxylic acid, 10(Z)-Heptadecenoic acid, and established principles of spectroscopic analysis for acyl chlorides. This guide also includes detailed experimental protocols for the synthesis and subsequent spectroscopic analysis of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for **10(Z)-Heptadecenoyl chloride**. These predictions are derived from spectral data of analogous compounds and the known effects of the acyl chloride functional group on spectroscopic measurements.

Table 1: Predicted ¹H NMR Data for **10(Z)-Heptadecenoyl Chloride**

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.35	m	2H	H-10, H-11
~2.88	t	2H	H-2
~2.01	m	4H	H-9, H-12
~1.65	р	2H	H-3
~1.28	br s	18H	H-4 to H-8, H-13 to H- 16
~0.88	t	3H	H-17

Table 2: Predicted ¹³C NMR Data for **10(Z)-Heptadecenoyl Chloride**

Solvent: CDCl₃



Chemical Shift (δ, ppm)	Assignment
~173.0	C-1 (C=O)
~130.0	C-10, C-11
~47.0	C-2
~31.9	C-15
~29.7	Methylene Chain
~29.5	Methylene Chain
~29.3	Methylene Chain
~29.1	Methylene Chain
~28.9	Methylene Chain
~27.2	C-9, C-12
~24.8	C-3
~22.7	C-16
~14.1	C-17

Table 3: Predicted Infrared (IR) Spectroscopy Data for 10(Z)-Heptadecenoyl Chloride

Frequency (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch (alkene)
2925, 2855	Strong	C-H stretch (alkane)
~1800	Strong	C=O stretch (acyl chloride)[1]
~1655	Weak	C=C stretch (alkene)
~720	Medium	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data for ${f 10(Z)}$ -Heptadecenoyl Chloride



Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
286/288	Low	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
251	High	[M - CI]+ (Acylium ion)
Various	Medium to Low	Fragments from the aliphatic chain

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of **10(Z)-Heptadecenoyl chloride**.

1. Synthesis of 10(Z)-Heptadecenoyl Chloride from 10(Z)-Heptadecenoic Acid

This procedure utilizes oxalyl chloride for the conversion of the carboxylic acid to the acyl chloride. Thionyl chloride is also a suitable reagent[2][3].

- Materials:
 - 10(Z)-Heptadecenoic acid
 - Oxalyl chloride
 - Anhydrous dichloromethane (DCM)
 - Dimethylformamide (DMF) (catalytic amount)
 - Inert gas (Nitrogen or Argon)
 - Standard glassware for anhydrous reactions
- Procedure:



- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1.0 equivalent of 10(Z)-Heptadecenoic acid in anhydrous DCM.
- Add a catalytic amount of DMF (1-2 drops).
- Cool the solution to 0 °C using an ice bath.
- Slowly add 1.2 equivalents of oxalyl chloride dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
- Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
- The resulting crude 10(Z)-Heptadecenoyl chloride can be used directly or purified by distillation under high vacuum.
- 2. Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample (5-10 mg) of the purified 10(Z)-Heptadecenoyl chloride in approximately 0.6 mL of deuterated chloroform (CDCl₃).
 - Transfer the solution to an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Process the spectra using appropriate software, referencing the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ solvent peak (77.16 ppm).
- Infrared (IR) Spectroscopy:
 - For Fourier-Transform Infrared (FT-IR) analysis, a small drop of the neat liquid sample of
 10(Z)-Heptadecenoyl chloride can be placed between two sodium chloride (NaCl) or



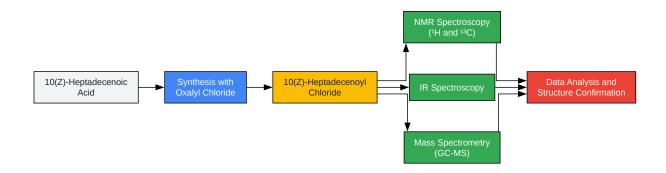
potassium bromide (KBr) plates.

- Alternatively, an Attenuated Total Reflectance (ATR) FT-IR spectrometer can be used by placing a drop of the sample directly onto the ATR crystal.
- Acquire the spectrum over a range of 4000-400 cm⁻¹.
- Mass Spectrometry (MS):
 - For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, dilute a sample of 10(Z)-Heptadecenoyl chloride in a volatile, dry, and inert solvent like hexane or dichloromethane.
 - Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
 - Use an appropriate temperature program for the GC oven to separate the compound from any impurities.
 - The mass spectrometer should be operated in Electron Ionization (EI) mode with a standard ionization energy of 70 eV.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the logical workflow from the starting material to the comprehensive spectroscopic characterization of the final product.





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Workflow for the synthesis and analysis of **10(Z)-Heptadecenoyl chloride**.

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